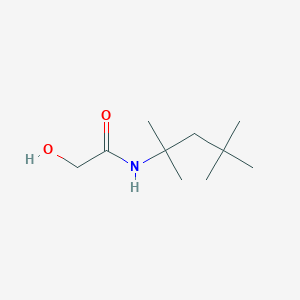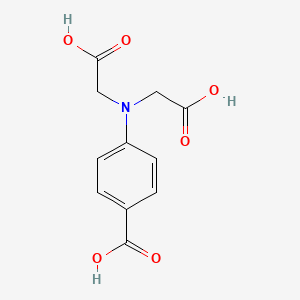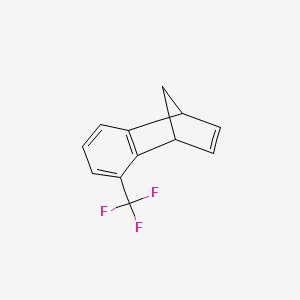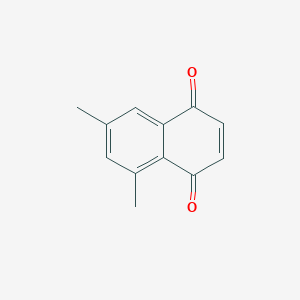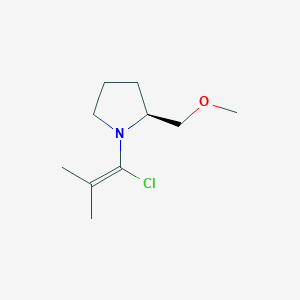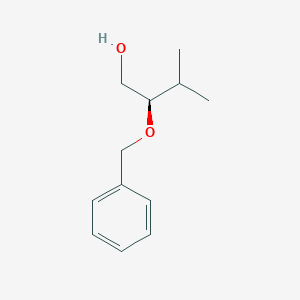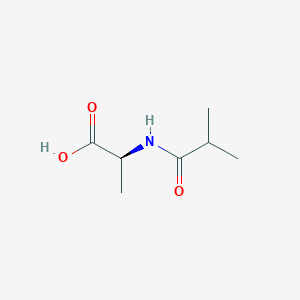![molecular formula C13H9Cl3O2 B14423929 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 83329-72-0](/img/structure/B14423929.png)
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenol compound known for its antimicrobial, antifungal, and antiparasitic properties. It is commonly used in various industrial and medical applications due to its effectiveness against a wide range of microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic compounds. One common method includes the reaction of 4-chlorophenol with formaldehyde in the presence of a catalyst, followed by further chlorination .
Industrial Production Methods
Industrial production often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor with continuous monitoring of temperature and pH levels to optimize the reaction conditions .
化学反応の分析
Types of Reactions
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine gas or N-bromosuccinimide (NBS) are commonly employed
Major Products Formed
Oxidation: Formation of benzoquinone-like tautomers.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various chlorinated derivatives
科学的研究の応用
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial resistance and as a model compound for studying chlorinated phenols.
Medicine: Investigated for its potential use as an antimicrobial and antifungal agent.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
作用機序
The mechanism of action of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is believed to involve the uncoupling of oxidative phosphorylation. This disrupts the energy production in microorganisms, leading to their death. The compound targets cellular membranes and enzymes involved in energy metabolism .
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- Bis (chlorohydroxyphenyl)methane
- Bis (2-hydroxy-5-chlorophenyl)methane
- 4-Chlorophenol
- TETRACHLOROPHENE
Uniqueness
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial properties compared to other similar compounds. Its ability to disrupt oxidative phosphorylation makes it particularly effective against a broad spectrum of microorganisms .
特性
CAS番号 |
83329-72-0 |
|---|---|
分子式 |
C13H9Cl3O2 |
分子量 |
303.6 g/mol |
IUPAC名 |
3,4-dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O2/c14-8-1-3-11(17)7(5-8)6-9-12(18)4-2-10(15)13(9)16/h1-5,17-18H,6H2 |
InChIキー |
XAKQYTSKUIWCFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
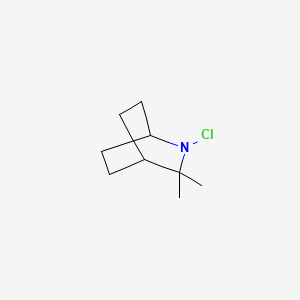
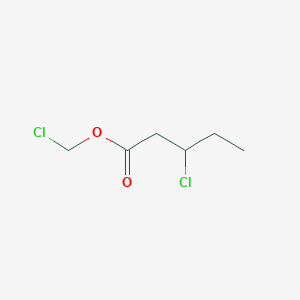
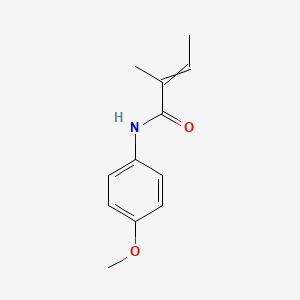
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
